trans-2-(Benzylamino)cyclobutan-1-ol
Overview
Description
Trans-2-(Benzylamino)cyclobutan-1-ol: is a chiral molecular compound characterized by a cyclobutane ring and an amino group. It is a white solid with a molecular weight of 195.25 g/mol and a chemical formula of C11H15NO. This compound is notable for its unique structural features, which include a four-membered cyclobutane ring and a benzylamino substituent, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(Benzylamino)cyclobutan-1-ol typically involves the cycloaddition reactions, particularly the [2 + 2] cycloaddition, which is a primary method for synthesizing cyclobutane-containing compounds . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the cyclobutane ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Trans-2-(Benzylamino)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the cyclobutane ring or the benzylamino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under conditions that promote nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
Chemistry: Trans-2-(Benzylamino)cyclobutan-1-ol is used as a building block in organic synthesis, particularly in the development of complex molecular structures and pharmaceuticals.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-2-(Benzylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The cyclobutane ring and benzylamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Cyclobutane-containing alkaloids: These compounds share the cyclobutane ring structure and exhibit various biological activities.
Benzylamino derivatives: Compounds with benzylamino groups have similar chemical properties and reactivity.
Uniqueness: Trans-2-(Benzylamino)cyclobutan-1-ol is unique due to its combination of a cyclobutane ring and a benzylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(1R,2R)-2-(benzylamino)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-11-7-6-10(11)12-8-9-4-2-1-3-5-9/h1-5,10-13H,6-8H2/t10-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPDEZOJYMZBQQ-GHMZBOCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NCC2=CC=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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